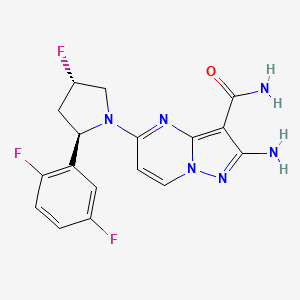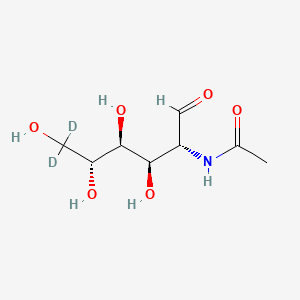
N-Acetyl-D-glucosamine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-glucosamine-d2 is a deuterated derivative of N-acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and has applications in multiple fields, including medicine, biology, and industry. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-d2 can be synthesized through the acetylation of D-glucosamine with acetic anhydride in the presence of a deuterated solvent. The reaction typically involves the following steps:
Dissolution: D-glucosamine is dissolved in a deuterated solvent such as deuterium oxide (D2O).
Acetylation: Acetic anhydride is added to the solution, and the mixture is stirred at room temperature.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The process includes:
Extraction: Chitin is extracted from crustacean shells.
Hydrolysis: Chitin is hydrolyzed using chitinase enzymes to produce N-acetyl-D-glucosamine.
Deuteration: The N-acetyl-D-glucosamine is then subjected to deuteration using deuterated reagents to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-glucosamine-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it to N-acetyl-D-glucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: N-acetyl-D-glucosaminic acid.
Reduction: N-acetyl-D-glucosamine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-D-glucosamine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of amino sugars and their role in cellular processes.
Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in cartilage formation.
Industry: Employed in the production of biocompatible materials and as a precursor for various biochemical compounds.
Mécanisme D'action
N-Acetyl-D-glucosamine-d2 exerts its effects by participating in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in connective tissues. It acts as a substrate for enzymes involved in the biosynthesis of these macromolecules, thereby promoting the formation and repair of cartilage and other tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: The non-deuterated form, widely used in similar applications.
D-Glucosamine: Another amino sugar, used in the treatment of osteoarthritis.
Chitin: A natural polymer composed of N-acetyl-D-glucosamine units, used in various industrial applications.
Uniqueness
N-Acetyl-D-glucosamine-d2 is unique due to its deuterium labeling, which makes it particularly useful in research involving metabolic tracing and studies of biochemical pathways. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing for precise tracking of the compound’s metabolic fate.
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-6,6-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3D2 |
Clé InChI |
MBLBDJOUHNCFQT-WJCKZEAWSA-N |
SMILES isomérique |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


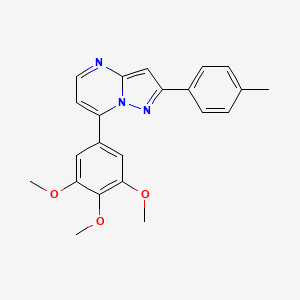
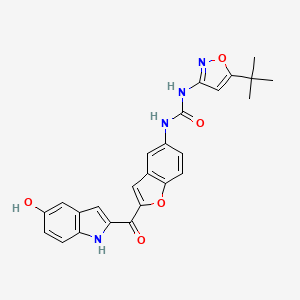

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
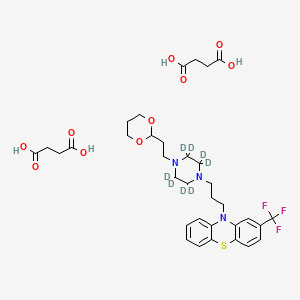
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
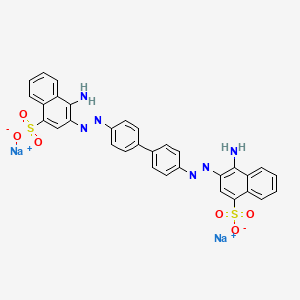

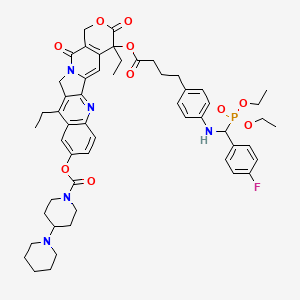
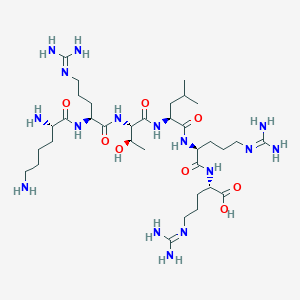
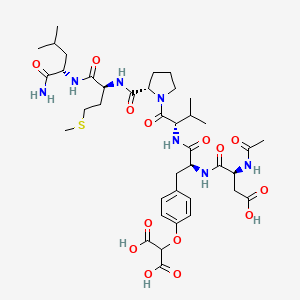
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
